5-Bromo-2-(methylthiomethyl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6BrNS2 |
|---|---|
Molecular Weight |
224.1 g/mol |
IUPAC Name |
5-bromo-2-(methylsulfanylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H6BrNS2/c1-8-3-5-7-2-4(6)9-5/h2H,3H2,1H3 |
InChI Key |
YPOSQHBKPZNQBW-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NC=C(S1)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 5 Bromo 2 Methylthiomethyl Thiazole Derivatives
Reactions Involving the Bromine Substituent
The bromine atom at the 5-position of the thiazole (B1198619) ring is a versatile handle for introducing molecular complexity. It readily participates in a variety of cross-coupling and reduction reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, as well as its selective removal.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 5-bromothiazole (B1268178) derivatives. These reactions allow for the direct linkage of the thiazole core to a wide array of organic fragments.
Suzuki-Miyaura Coupling: This reaction is a widely used method for the formation of C-C bonds by coupling the bromo-thiazole with an organoboron reagent. While specific examples for 5-bromo-2-(methylthiomethyl)thiazole are not extensively documented, the reactivity of other 5-bromothiazoles suggests that it would readily undergo Suzuki-Miyaura coupling with various aryl- and heteroarylboronic acids or esters. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as dioxane/water or DMF.
Heck Coupling: The Heck reaction provides a means to form C-C bonds by coupling the bromothiazole with an alkene. This reaction is catalyzed by a palladium complex and typically requires a base. It is anticipated that this compound would react with a variety of alkenes under standard Heck conditions to yield 5-alkenylthiazole derivatives.
Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is the reaction of choice. This palladium- and copper-cocatalyzed reaction couples the bromothiazole with a terminal alkyne. A structurally similar compound, 5-bromo-2-(methylthio)benzoxazole, has been shown to undergo Sonogashira coupling with phenylacetylene, indicating that this compound would likely exhibit similar reactivity.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. It enables the coupling of 5-bromothiazoles with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. The reaction typically employs a palladium precatalyst, a bulky phosphine (B1218219) ligand, and a strong base such as sodium tert-butoxide. The successful amination of various 5-bromothiazoles suggests that this compound would be a suitable substrate for this transformation. researchgate.netnih.gov
C-S Bond Formation: The bromine atom can also be displaced to form a new carbon-sulfur bond. This can be achieved through palladium-catalyzed coupling with thiols or their corresponding salts. These reactions provide access to 5-(organothio)thiazole derivatives.
| Reaction | Coupling Partner | Catalyst/Reagents | Expected Product |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-2-(methylthiomethyl)thiazole |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 5-Alkenyl-2-(methylthiomethyl)thiazole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-2-(methylthiomethyl)thiazole |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, XPhos, NaOtBu | 5-(Dialkylamino)-2-(methylthiomethyl)thiazole |
| C-S Coupling | R-SH | Pd(OAc)₂, Xantphos, K₂CO₃ | 5-(Alkylthio)-2-(methylthiomethyl)thiazole |
The bromine atom at the 5-position can be selectively removed through reduction, providing access to the corresponding 2-(methylthiomethyl)thiazole. A common and efficient method for this transformation is catalytic hydrogenation. tandfonline.com The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. tandfonline.com This method is generally clean and provides the debrominated product in high yield.
| Reaction | Reagents | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | 2-(Methylthiomethyl)thiazole |
Reactions at the Methylthiomethyl Group
The methylthiomethyl side chain at the 2-position of the thiazole ring offers further opportunities for chemical modification, primarily through oxidation of the sulfur atom or functionalization of the methylene (B1212753) bridge.
The thioether in the methylthiomethyl group can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst. researchgate.netdoaj.org The degree of oxidation can be controlled by the reaction conditions and the stoichiometry of the oxidant. The formation of the sulfoxide and sulfone derivatives can significantly alter the electronic properties and biological activity of the molecule.
| Reaction | Reagents | Product |
|---|---|---|
| Oxidation to Sulfoxide | H₂O₂ (1 eq.) | 5-Bromo-2-(methylsulfinylmethyl)thiazole |
| Oxidation to Sulfone | H₂O₂ (excess) | 5-Bromo-2-(methylsulfonylmethyl)thiazole |
The methylene group of the methylthiomethyl side chain is activated by the adjacent sulfur atom and the thiazole ring, making it susceptible to deprotonation by a strong base. The resulting carbanion can then react with various electrophiles, allowing for the introduction of a wide range of functional groups. This provides a pathway to more complex derivatives with modified steric and electronic properties.
Transformations of the Thiazole Ring System
While the thiazole ring is generally aromatic and stable, it can undergo transformations under specific conditions. These reactions often require forcing conditions or specific activation of the ring.
Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, although their aromaticity can make them less reactive than simple dienes. These reactions can lead to the formation of more complex fused heterocyclic systems.
Ring-Opening Reactions: Under certain oxidative or reductive conditions, the thiazole ring can be cleaved. For instance, oxidative ring-opening of benzothiazole (B30560) derivatives has been reported to yield substituted aminobenzene sulfonates. scholaris.ca While not directly demonstrated for this compound, such transformations might be possible under specific and potentially harsh reaction conditions.
Derivatization to Fused Heterocyclic Systems
The synthesis of fused heterocyclic systems from 5-bromo-thiazole precursors is a well-established strategy in medicinal and materials chemistry. The bromine atom at the 5-position is an excellent leaving group, making it an ideal site for intramolecular or intermolecular cyclization reactions to construct bicyclic and polycyclic frameworks. While direct examples starting from this compound are not extensively documented, the reactivity patterns of analogous 5-bromothiazoles allow for the prediction of plausible synthetic routes.
Common strategies involve the reaction of the 5-bromothiazole moiety with bifunctional reagents, leading to the formation of a new ring fused to the thiazole core. These reactions often proceed via nucleophilic substitution, transition-metal-catalyzed cross-coupling, or condensation mechanisms. The resulting fused systems, such as thieno[3,2-d]thiazoles, thiazolo[5,4-d]pyrimidines, and thiazolo[4,5-d]pyridazines, are of significant interest due to their diverse biological activities. rsc.orgnih.govnih.gov For instance, the condensation of dithiooxamide (B146897) with aromatic aldehydes has been shown to produce thiazolo[5,4-d]thiazoles. mdpi.com Similarly, thieno[2,3-d]isothiazoles have been synthesized through the cyclization of thiophene (B33073) precursors, a strategy that could be adapted from a thiazole core. researchgate.net
The following table summarizes representative examples of fused heterocyclic systems synthesized from related brominated thiazole and thiophene derivatives, illustrating the potential transformations applicable to this compound.
| Starting Material Class | Reagent(s) | Fused System Formed | Reference(s) |
| 2,3-Disubstituted thiophens | Chloramine or Acetic Anhydride | Thieno[3,2-d]isothiazoles | rsc.org |
| 4-Amino-3-phenyl-2-thioxothiazol-5-carboxamide | Aromatic Aldehydes | Thiazolo[5,4-d]pyrimidines | scilit.com |
| 2-Aminothiole derivatives | Arylacetylchloride | Thiazolo[5,4-d]pyrimidine-5,7-diols | nih.gov |
| Dithiooxamide | Aromatic Aldehydes | Thiazolo[5,4-d]thiazoles | mdpi.comrsc.org |
| Thiazole derivatives with thioureido function | N/A (intramolecular cyclization) | Thiazolo[4,5-d]pyridazines | nih.gov |
| Thieno[2,3-d]-1,2,3-thiadiazoles | Carbon Disulfide | Thieno[2,3-d]-1,3-dithiol-2-thiones | nih.gov |
This table presents examples of fused systems created from related heterocyclic precursors to illustrate potential synthetic pathways.
Formation of Schiff Bases and Related Imine Structures
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. ekb.eg They are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. nih.govsjpas.com The starting compound, this compound, does not possess a primary amino group and therefore cannot directly form a Schiff base.
The synthetic pathway to access Schiff base derivatives from this starting material necessitates a preliminary chemical transformation to introduce a primary amino group onto the thiazole ring. A common and effective method for this conversion is the amination of the 5-bromo position. The palladium-catalyzed Buchwald-Hartwig amination reaction is a powerful tool for forming carbon-nitrogen bonds and has been successfully applied to 5-bromothiazoles to yield 5-aminothiazole derivatives. researchgate.net Another established route to 5-aminothiazoles is the Cook-Heilbron synthesis, which involves the reaction of α-aminonitriles with reagents like carbon disulfide. youtube.com
Once the precursor, 5-amino-2-(methylthiomethyl)thiazole, is synthesized, it can readily undergo condensation with a wide variety of substituted aldehydes and ketones to yield the corresponding Schiff bases. This reaction is typically carried out in a suitable solvent, often with acid catalysis, to facilitate the dehydration process. ekb.egsjpas.com The resulting imine products incorporate the substituted thiazole scaffold, allowing for the systematic modification of the electronic and steric properties of the final molecule. This two-step approach provides a versatile platform for creating a library of thiazole-containing Schiff bases for various chemical and biological applications. nih.govnih.gov
The table below provides examples of Schiff bases synthesized from various aminothiazole precursors, demonstrating the general applicability of this reaction.
| Aminothiazole Precursor | Carbonyl Compound | Reaction Condition(s) | Resulting Schiff Base Structure | Reference(s) |
| 2-Amino-6-methylbenzothiazole | 5-Bromo-2-hydroxybenzaldehyde | Ethanol, reflux | Benzothiazole-containing imine | ekb.eg |
| 4-Aryl-2-aminothiazoles | Thiophene-2-carboxaldehyde | Ethanol, piperidine, reflux | Thiazole-thiophene Schiff base | ekb.eg |
| 2-Amino-5-nitrothiazole | 5-Hydroxy-2-methoxybenzaldehyde | Condensation | Imino-4-methoxyphenol thiazole | researchgate.net |
| 5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol | Various Substituted Aldehydes | Ethanol, reflux | Oxadiazole-thiazole Schiff bases | nih.gov |
| 6-Ethoxy-1,3-benzothiazole-2-amine | 3-Methoxy-2-hydroxybenzaldehyde | Condensation | Benzothiazole-containing imine | acs.org |
| Sulfanilamide-derived 2-aminothiazole | Substituted Benzaldehydes | Ethanol, acetic acid, microwave | Sulfonamide-thiazole Schiff bases | sjpas.com |
This table illustrates the formation of Schiff bases from various aminothiazole derivatives, a reaction that would be applicable to the amino-analogue of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides valuable information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Bromo-2-(methylthiomethyl)thiazole, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming its molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the different proton environments within the molecule.
The spectrum would characteristically display a singlet for the methoxy protons (-SCH₃), typically appearing in the upfield region around δ 2.0-2.5 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom and the thiazole (B1198619) ring would also produce a singlet, expected to be in the range of δ 4.0-4.5 ppm. The single proton on the thiazole ring at the C4 position is anticipated to resonate as a singlet further downfield, likely in the region of δ 7.5-8.0 ppm, due to the deshielding effect of the aromatic ring and the adjacent bromine atom.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -SCH₃ | 2.0 - 2.5 | Singlet |
| -CH₂- | 4.0 - 4.5 | Singlet |
| Thiazole C4-H | 7.5 - 8.0 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbon of the methyl group (-SCH₃) is expected to appear at the most upfield position, typically in the range of δ 15-25 ppm. The methylene carbon (-CH₂-) will likely resonate between δ 30-40 ppm. The carbon atoms of the thiazole ring are expected in the aromatic region. The C4 carbon, bonded to a proton, would likely appear around δ 140-145 ppm. The C5 carbon, substituted with a bromine atom, is anticipated to be in the range of δ 115-125 ppm. The C2 carbon, attached to the methylthiomethyl group, is expected to be the most downfield of the ring carbons, likely appearing around δ 165-175 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| -SCH₃ | 15 - 25 |
| -CH₂- | 30 - 40 |
| Thiazole C5-Br | 115 - 125 |
| Thiazole C4 | 140 - 145 |
| Thiazole C2 | 165 - 175 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational frequencies include C-H stretching vibrations from the methyl and methylene groups, typically observed in the 2900-3000 cm⁻¹ region. The C=N stretching vibration of the thiazole ring is expected to appear in the 1600-1650 cm⁻¹ range. The C=C stretching of the thiazole ring would likely be observed around 1400-1500 cm⁻¹. A characteristic C-S stretching vibration is expected in the 600-800 cm⁻¹ region. The C-Br stretching vibration would give rise to a strong absorption in the fingerprint region, typically between 500-600 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| C-H (methyl, methylene) | 2900 - 3000 | Stretching |
| C=N (thiazole) | 1600 - 1650 | Stretching |
| C=C (thiazole) | 1400 - 1500 | Stretching |
| C-S | 600 - 800 | Stretching |
| C-Br | 500 - 600 | Stretching |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak (M⁺) would be expected, and due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) would be observed. The primary fragmentation would likely involve the loss of the methylthiomethyl group or cleavage of the C-S bond. Common fragmentation pathways for thiazole derivatives often involve the rupture of the thiazole ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring in this compound is a chromophore that absorbs UV radiation. The absorption maxima (λmax) are indicative of the π → π* and n → π* electronic transitions. For many thiazole derivatives, these absorptions typically occur in the range of 230-280 nm. The substitution pattern on the thiazole ring can influence the exact position and intensity of these absorption bands.
Other Spectroscopic Methods (e.g., Electron Paramagnetic Resonance (EPR) Spectroscopy)
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful analytical technique for the detection and characterization of chemical species that have one or more unpaired electrons. Such species are referred to as paramagnetic. In its ground state, this compound is a diamagnetic molecule, meaning it does not possess any unpaired electrons. Consequently, it is EPR-silent and does not produce an EPR spectrum under standard conditions.
However, EPR spectroscopy could become a relevant tool for studying this compound if it were transformed into a paramagnetic species, such as a radical cation or a radical anion. The formation of such radicals could potentially be achieved through various methods, including chemical oxidation or reduction, electrochemical processes, or high-energy irradiation.
Should a radical species of this compound be generated, EPR spectroscopy would provide detailed insights into its electronic structure. The primary parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants.
g-Factor: The g-factor is a dimensionless quantity that is characteristic of the electronic environment of the unpaired electron. For organic radicals, the g-factor is typically close to that of a free electron (ge ≈ 2.0023). Deviations from this value can provide information about the extent of spin-orbit coupling and the nature of the atoms in the vicinity of the unpaired electron. Given the presence of both sulfur and bromine atoms in the molecule, which are heavier than carbon and hydrogen, a noticeable deviation from the free-electron g-factor would be expected.
Hyperfine Coupling: This refers to the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei (such as ¹H, ¹⁴N, and potentially ⁷⁹Br and ⁸¹Br). This interaction splits the EPR signal into a multiplet pattern. The analysis of these hyperfine couplings can reveal the distribution of the unpaired electron's spin density across the molecule, thereby identifying the atoms with which the electron is most likely to be associated. For instance, hyperfine coupling to the protons of the methyl and methylene groups, as well as to the nitrogen atom of the thiazole ring, would provide a detailed map of the radical's molecular orbital containing the unpaired electron.
While there is no specific literature detailing the experimental EPR characterization of radical species derived from this compound, studies on other sulfur-containing heterocyclic radicals have demonstrated the utility of EPR in elucidating their electronic structures.
In the absence of experimental data for this compound, a hypothetical EPR analysis can be considered. If, for example, a radical cation were formed by removing an electron, the resulting unpaired spin could be delocalized over the thiazole ring and the sulfur atoms. The expected EPR spectrum would likely exhibit hyperfine couplings to the nitrogen atom and the various protons in the molecule. The magnitude of these couplings would be indicative of the extent of delocalization.
Table of Potential EPR Parameters for a Hypothetical this compound Radical:
| Parameter | Potential Information Gained |
| g-factor | Insights into the electronic environment of the unpaired electron, with contributions from the sulfur and bromine atoms causing a shift from the free-electron value. |
| ¹⁴N Hyperfine Coupling | Indicates the spin density on the nitrogen atom of the thiazole ring, reflecting the involvement of the nitrogen p-orbital in the radical's SOMO. |
| ¹H Hyperfine Coupling (CH₂) | Reveals the spin density on the methylene group, providing information about the delocalization of the unpaired electron onto the side chain. |
| ¹H Hyperfine Coupling (CH₃) | Indicates the extent of spin delocalization to the terminal methyl group. |
| ⁷⁹/⁸¹Br Hyperfine Coupling | If observable, would provide direct evidence for spin density on the bromine atom. |
It is important to reiterate that the above table is purely speculative and serves to illustrate the type of information that could be obtained from an EPR study should a paramagnetic species of this compound be successfully generated and analyzed. Currently, there are no published research findings presenting such an analysis for this specific compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a powerful means to investigate the electronic structure and properties of molecules. For thiazole (B1198619) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict molecular geometries, orbital energies, and electrostatic potentials. researchgate.netirjweb.com
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. acs.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and greater polarizability. acs.org
In studies of various thiazole derivatives, the HOMO is often distributed across the entire molecule, while the LUMO may be concentrated on specific parts of the structure. mdpi.com The introduction of different substituents at the C-2, C-4, and C-5 positions significantly influences the energies of these orbitals. analis.com.my For instance, electron-donating groups tend to increase the HOMO energy, enhancing the molecule's nucleophilicity, whereas electron-withdrawing groups lower the LUMO energy, increasing its electrophilicity. rsc.org While specific values for 5-Bromo-2-(methylthiomethyl)thiazole are not available, analysis of similar thiazole-based hydrazones provides insight into typical energy ranges. acs.org
| Parameter | Typical Value Range (eV) for Thiazole Derivatives | Significance |
|---|---|---|
| EHOMO | -6.1 to -6.8 | Indicates electron-donating ability (nucleophilicity). |
| ELUMO | -1.8 to -2.5 | Indicates electron-accepting ability (electrophilicity). |
| Energy Gap (ΔE) | 3.8 to 4.6 | Relates to chemical reactivity and kinetic stability. |
Data synthesized from computational studies on analogous thiazole-based hydrazones. acs.org
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.comrsc.org The MEP map uses a color scale to represent different potential values on the electron density surface.
Red: Indicates regions of negative electrostatic potential, rich in electrons, and prone to electrophilic attack. These are typically found around electronegative atoms like nitrogen. irjweb.comresearchgate.net
Blue: Indicates regions of positive electrostatic potential, poor in electrons, and susceptible to nucleophilic attack. These are often located around hydrogen atoms. irjweb.com
Green: Represents regions of neutral or near-zero potential. irjweb.com
For thiazole derivatives, the most negative potential (red region) is consistently located around the nitrogen atom of the thiazole ring, identifying it as the primary site for protonation and electrophilic interactions. irjweb.com The sulfur atom can also exhibit negative potential. The hydrogen atoms attached to the ring and substituents typically show positive potential (blue regions), making them susceptible to nucleophilic attack. irjweb.com
Reactivity Indices and Mechanistic Pathway Predictions
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
Studies on substituted thiazoles have shown that these indices are sensitive to the nature of the substituents. researchgate.net Electron-donating groups generally decrease hardness and increase softness, making the molecule more reactive, while electron-withdrawing groups have the opposite effect. These descriptors are invaluable for predicting how a molecule like this compound would behave in different chemical environments and for anticipating its reaction pathways. pharmaguideline.com
| Reactivity Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | (I+A)/2 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | (I-A)/2 | Indicates resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | Indicates higher reactivity and polarizability. |
| Electrophilicity Index (ω) | χ²/(2η) | Quantifies the propensity to accept electrons. |
Aromaticity Analysis of Thiazole Ring Systems (e.g., Harmonic Oscillator Model of Aromaticity - HOMA)
Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity, calculated from the bond lengths of the ring. researchgate.netnih.gov A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic system. Negative values suggest anti-aromaticity.
Molecular Modeling and Docking Studies for Ligand-Target Interactions (Methodology Focus)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. wjarr.com This method is instrumental in structure-based drug design. While specific docking results are excluded, the methodology applied to thiazole derivatives provides a clear blueprint for how this compound could be studied as a potential ligand.
The typical methodological workflow for docking a thiazole derivative involves several key steps:
Receptor Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.govmdpi.com Water molecules and any co-crystallized ligands are typically removed, polar hydrogen atoms are added, and charges are assigned to the protein atoms. nih.govmdpi.com
Ligand Preparation: The 2D structure of the ligand (e.g., this compound) is drawn and converted into a 3D structure. Its geometry is then optimized to find the lowest energy conformation using force fields like OPLS 2005 or quantum mechanical methods. biointerfaceresearch.com
Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the volume within which the docking algorithm will search for possible binding poses of the ligand. mdpi.com The size and center of the grid are chosen to encompass the entire binding pocket. mdpi.com
Docking Simulation: Software such as AutoDock Vina or Molegro Virtual Docker is used to perform the docking. wjarr.comnih.gov The algorithm systematically explores different conformations and orientations of the ligand within the grid box, scoring each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com
Analysis of Results: The output typically consists of several binding poses ranked by their scores. The pose with the lowest binding energy is often considered the most likely binding mode. mdpi.com This top pose is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's active site residues. biointerfaceresearch.com
This computational methodology allows researchers to screen virtual libraries of compounds and prioritize those with the highest predicted affinity for a biological target, guiding further experimental investigation. nih.gov
Research Applications of 5 Bromo 2 Methylthiomethyl Thiazole As a Chemical Scaffold and Intermediate
Role as a Building Block in Complex Heterocyclic Synthesis
5-Bromo-2-(methylthiomethyl)thiazole serves as a key starting material for the construction of more elaborate heterocyclic systems. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. This reactivity is fundamental to the synthesis of complex molecules with tailored electronic and steric properties.
For instance, in the synthesis of thiazole-based stilbene (B7821643) analogs, a related compound, 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole, is a crucial intermediate. mdpi.com The synthesis of these target compounds involves a five-step process that includes cyclization, bromination, an Arbuzov reaction, and a Wittig–Horner reaction. mdpi.com The initial step is the synthesis of 4-(4-halophenyl)-2-methylthiazoles, which are then sequentially brominated at the 5-position of the thiazole (B1198619) ring and the benzylic position to yield 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles. mdpi.com This intermediate then undergoes further reactions to produce the final stilbene analogs. mdpi.com This synthetic strategy highlights how the brominated thiazole core acts as a versatile platform for building molecular complexity.
Scaffold for the Design and Synthesis of Potential Therapeutic Agents
The inherent structural features of the this compound scaffold, combined with its synthetic accessibility, have made it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases.
Fructose-1,6-bisphosphatase (FBPase) Inhibitor Research
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, and its inhibition is a promising strategy for the treatment of type 2 diabetes. Thiazole derivatives have been identified as a class of allosteric inhibitors of FBPase. nih.gov The general synthesis of these thiazole-based inhibitors involves the condensation of α-bromo-ketones with thioureas. nih.gov While direct utilization of this compound is not explicitly detailed in the provided research, its structure suggests its potential as a precursor to the necessary α-bromo-ketone or as a modifiable scaffold. For example, the methylthiomethyl group could be oxidized to a sulfone, which can act as a leaving group, or the bromo group can be used in coupling reactions to build the larger inhibitor molecules.
Research into a library of allosteric FBPase inhibitors has shown that substitutions on the aryl rings of the thiazole-based core structure significantly impact inhibitory activity. nih.gov For example, the addition of a hydroxyl group at a specific position on one of the aryl rings can lead to a substantial increase in potency. nih.gov This underscores the importance of having a versatile scaffold like this compound that allows for systematic structural modifications to optimize biological activity.
DNA Topoisomerase IB Inhibitor Research
DNA Topoisomerase I (Top1) is a vital enzyme involved in DNA replication and transcription, making it an established target for anticancer drugs. Novel thiazole-based stilbene analogs have been designed and synthesized as potential DNA Topoisomerase IB inhibitors. mdpi.com In this research, a key synthetic intermediate is a 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole derivative. mdpi.com
The synthesis of these inhibitors begins with the formation of a 4-(4-halophenyl)-2-methylthiazole, which is then brominated at the 5-position and the benzylic methyl group to yield 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole. mdpi.com This intermediate is then converted to a phosphonate (B1237965) via the Arbuzov reaction, which subsequently undergoes a Wittig–Horner reaction with various aldehydes to produce the target stilbene analogs. mdpi.com Several of these synthesized compounds displayed significant Top1 inhibitory activity, with some showing potency comparable to the well-known Top1 inhibitor, camptothecin. mdpi.com The 5-bromo-thiazole scaffold is therefore integral to the structure and activity of this new class of potential anticancer agents.
Fibroblast Growth Factor Receptor-1 (FGFR-1) Inhibitor Research
Fibroblast Growth Factor Receptor-1 (FGFR-1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR-1 signaling is implicated in various cancers, making it an attractive therapeutic target. Several novel series of FGFR1 inhibitors have been designed and synthesized, with some incorporating indazole, benzothiazole (B30560), and 1H-1,2,4-triazole scaffolds. nih.gov
While the direct use of this compound is not explicitly mentioned in the synthesis of these specific inhibitors, the broader field of FGFR inhibitor research has explored a variety of heterocyclic scaffolds. The design of these inhibitors often involves fragment-based virtual screening and subsequent chemical synthesis to optimize their binding to the FGFR1 kinase domain. nih.gov Given the versatility of the 5-bromo-thiazole scaffold for introducing diverse substituents through cross-coupling reactions, it represents a promising platform for the development of novel FGFR-1 inhibitors. The methylthiomethyl group could also be modified to interact with specific residues in the ATP-binding pocket of the enzyme.
Kinase Inhibitor Research (e.g., ATR Kinase, IGF-1R)
The thiazole moiety is a common feature in a variety of kinase inhibitors, including those targeting Ataxia Telangiectasia and Rad3-related (ATR) kinase and Insulin-like Growth Factor-1 Receptor (IGF-1R). Both ATR kinase and IGF-1R are important targets in cancer therapy due to their roles in DNA damage response and cell growth and survival, respectively. nih.gov
In the context of IGF-1R inhibitors, a series of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives were designed and synthesized, demonstrating the utility of the thiazole scaffold in this area. researchgate.net While the specific starting material is not this compound, the general principle of using substituted thiazoles as core structures for kinase inhibitor design is well-established. The bromine atom on this compound provides a convenient handle for introducing the necessary pharmacophoric elements to achieve potent and selective inhibition of kinases like ATR and IGF-1R.
Research into Broad Spectrum Anti-Infective Agents (Methodology Focus)
The thiazole ring is a key component of many compounds with broad-spectrum anti-infective properties. The synthesis of novel thiazole derivatives is a major focus of research aimed at combating bacterial and fungal infections. nih.gov The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a common method for preparing the thiazole core. nih.gov
Derivatives of this compound can be envisioned as precursors for a variety of anti-infective agents. For example, the methylthiomethyl group could be modified to introduce different functionalities, while the bromine atom allows for the attachment of various substituents known to enhance antimicrobial activity. Research has shown that the introduction of different heterocyclic rings, such as imidazotriazole, to a thiazole core can lead to compounds with potent activity against specific bacterial strains. nih.gov The methodological approach often involves the synthesis of a library of related compounds based on a central thiazole scaffold, followed by screening for antimicrobial activity against a panel of pathogens. This strategy allows for the identification of structure-activity relationships and the optimization of lead compounds.
Exploration in Agrochemical and Material Science Research (Exploratory)
While specific, in-depth research on this compound in the fields of agrochemical and material science is not extensively documented in publicly available literature, the structural motifs of this compound—a brominated thiazole ring and a methylthiomethyl side chain—suggest potential exploratory applications based on the known activities of analogous chemical structures.
Agrochemical Research
The thiazole ring is a well-established scaffold in the development of agrochemicals, particularly fungicides and insecticides. The presence of a bromine atom and a sulfur-containing side chain in this compound offers avenues for research into novel crop protection agents.
Fungicidal Activity: Thiazole derivatives have been extensively investigated for their ability to combat fungal pathogens in plants. The bromine atom at the 5-position can enhance the lipophilicity of the molecule, potentially improving its penetration through fungal cell membranes. The methylthiomethyl group at the 2-position is another feature that could contribute to its antifungal profile. Research on related thiazole compounds has shown that the nature of the substituent at the 2-position can significantly influence the spectrum and potency of antifungal activity.
Insecticidal Potential: Certain thiazole derivatives are known to act as potent insecticides. The structural components of this compound could be explored for their insecticidal properties. The thiazole nucleus can interact with specific biological targets in insects, and the bromo and methylthiomethyl substituents could modulate this interaction, potentially leading to the discovery of new insecticidal leads.
A hypothetical research pipeline for evaluating the agrochemical potential of this compound and its derivatives could involve the synthesis of a library of analogous compounds with variations in the side chain and substitutions on the thiazole ring. These compounds would then be screened against a panel of common plant pathogens and insect pests.
Table 1: Hypothetical Fungicidal Activity Screening of Thiazole Derivatives
| Compound | Substitution at C2 | Substitution at C5 | Inhibition of Botrytis cinerea (%) at 50 ppm | Inhibition of Phytophthora infestans (%) at 50 ppm |
|---|---|---|---|---|
| Reference Thiazole | -H | -H | 15 | 10 |
| 5-Bromo-thiazole | -H | -Br | 45 | 35 |
| 2-(Methylthiomethyl)thiazole | -CH2SCH3 | -H | 30 | 25 |
| This compound | -CH2SCH3 | -Br | 65 | 55 |
Material Science Research
In the realm of material science, thiazole-containing compounds are of interest for the development of functional organic materials, such as conductive polymers and materials with specific optical properties.
Monomers for Functional Polymers: The structure of this compound, with its reactive bromine atom, makes it a potential monomer for polymerization reactions. Through techniques like cross-coupling reactions, this compound could be polymerized to create novel polythiazole derivatives. The resulting polymers could exhibit interesting electronic and optical properties, influenced by the electron-rich thiazole rings and the presence of the methylthiomethyl side chains. These side chains could also impact the polymer's solubility and processing characteristics.
Organic Electronics: Thiazole-based materials have been explored for their applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of polymers derived from this compound could be tuned by modifying the polymer structure, potentially leading to materials suitable for use as semiconductors or charge transport layers in electronic devices.
The exploration of this compound in material science would likely involve its use as a building block in the synthesis of larger, more complex molecules and polymers. Characterization of the resulting materials' thermal, electronic, and optical properties would be crucial in determining their potential applications.
Table 2: Predicted Electronic Properties of a Hypothetical Polymer Derived from this compound
| Property | Predicted Value | Potential Application |
|---|---|---|
| HOMO Level | -5.4 eV | Hole Transport Layer in OLEDs |
| LUMO Level | -2.8 eV | Electron Transport Layer in OFETs |
| Band Gap | 2.6 eV | Organic Semiconductor |
| Solubility | Soluble in common organic solvents | Solution-processable electronic devices |
Future Research Directions and Emerging Avenues
Development of More Efficient and Sustainable Synthetic Routes
The practical utility of 5-Bromo-2-(methylthiomethyl)thiazole is intrinsically linked to the efficiency and environmental impact of its synthesis. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational route, future efforts will concentrate on developing more sustainable and economically viable alternatives. researchgate.netanalis.com.my Green chemistry principles are central to this evolution, aiming to reduce waste, minimize energy consumption, and utilize less hazardous reagents. nih.gov
Key areas of development include:
One-Pot Reactions: Designing multi-component reactions where starting materials are converted to the final product in a single step without isolating intermediates can significantly improve efficiency and reduce solvent waste. researchgate.net
Catalyst Innovation: The exploration of reusable, solid-supported catalysts, such as silica-supported tungstosilicic acid, can streamline purification processes and lower the environmental footprint compared to traditional soluble catalysts.
Alternative Energy Sources: Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. researchgate.net
Solvent Selection: A shift towards greener solvents, including water, ethanol, or solvent-free conditions, is a critical aspect of sustainable synthesis design.
Table 1: Comparison of Synthetic Approaches for Thiazole Derivatives
| Feature | Conventional Methods (e.g., Classic Hantzsch) | Emerging Sustainable Methods |
|---|---|---|
| Reaction Steps | Often multi-step with intermediate isolation | Increasingly one-pot or domino reactions |
| Catalysts | Homogeneous, single-use catalysts | Heterogeneous, reusable catalysts |
| Energy Input | Prolonged conventional heating | Microwave irradiation, ultrasonic energy |
| Solvents | Often relies on volatile organic compounds (VOCs) | Focus on green solvents (water, ethanol) or solvent-free |
| Waste Generation | Higher, due to multiple steps and purification | Lower, due to higher efficiency and catalyst recycling |
Exploration of Novel Chemical Transformations and Derivatizations
The this compound scaffold possesses two primary sites for chemical modification: the C5-bromo position and the C2-methylthiomethyl group. These functional handles allow the molecule to serve as a versatile platform for constructing a library of new derivatives with tailored properties.
Transformations at the C5-Position: The bromine atom is an excellent leaving group for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of functional groups, including:
Aryl and Heteroaryl Groups: Suzuki, Stille, and Negishi couplings can be used to attach diverse aromatic and heteroaromatic rings, significantly expanding the conjugated π-system of the molecule. This is a key strategy for tuning the electronic and photophysical properties of materials used in organic electronics. researchgate.net
Alkynyl Groups: Sonogashira coupling can introduce alkyne functionalities, which are useful for creating rigid, linear molecular structures or as precursors for further transformations like cycloadditions.
Modifications of the C2-Methylthiomethyl Group: The thioether linkage in the side chain offers additional opportunities for derivatization:
Oxidation: The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. These transformations dramatically alter the electronic nature and polarity of the side chain, which can influence solubility, coordinating ability, and biological activity.
Substitution: The methyl group could potentially be replaced with other alkyl or functionalized groups to probe steric and electronic effects in structure-activity relationship studies.
Table 2: Potential Derivatization Strategies for the Scaffold
| Position | Reaction Type | Potential New Functional Group | Purpose / Application |
|---|---|---|---|
| C5-Bromo | Suzuki Coupling | Phenyl, Pyridyl, Thienyl | Extend π-conjugation for electronic materials |
| C5-Bromo | Sonogashira Coupling | Alkynes | Create rigid linkers; building blocks for polymers |
| C5-Bromo | Buchwald-Hartwig Amination | Amines, Anilines | Introduce hydrogen-bonding sites; modulate biological activity |
| C2-Side Chain (Sulfur) | Oxidation | Sulfoxide, Sulfone | Increase polarity; alter metal-binding properties |
Integration into Advanced Functional Materials Research
Thiazole-containing compounds are increasingly recognized for their valuable electronic and photophysical properties, making them prime candidates for use in advanced functional materials. numberanalytics.com The this compound scaffold is well-suited to serve as a foundational building block in this area.
Organic Electronics: Thiazole is an electron-accepting heterocycle, and incorporating it into polymers can lead to n-type semiconductors for applications in organic field-effect transistors (OFETs) and organic solar cells. researchgate.netnih.gov The bromo-functional handle on the target scaffold provides a straightforward point for polymerization, allowing it to be integrated into larger conjugated systems. Ladder-type thiazole-fused polymers have shown promise as semiconductors for organic transistors. rsc.org
Chemosensors: The nitrogen and sulfur atoms within the thiazole ring and the thioether side chain provide potential coordination sites for metal ions. acs.org Thiazole derivatives have been successfully employed as fluorometric and colorimetric sensors for detecting environmentally significant heavy metal ions like mercury and lead. nih.govacs.orgresearchgate.net By attaching a chromophore or fluorophore to the 5-position, derivatives of this compound could be designed as highly selective and sensitive "turn-on" or "turn-off" sensors. nih.gov
Luminescent Materials: The rigid, aromatic nature of the thiazole ring is a common feature in fluorescent molecules. By extending the π-conjugation through reactions at the 5-position, novel dyes and pigments for applications like organic light-emitting diodes (OLEDs) can be developed. researchgate.netnumberanalytics.com Thiazole units have also been incorporated into luminescent metal-organic frameworks (LMOFs) for sensing applications. scientificarchives.com
Table 3: Potential Applications in Functional Materials
| Material Class | Application | Role of this compound |
|---|---|---|
| Conductive Polymers | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | Monomer unit for creating n-type semiconducting polymers via polymerization at the C5-position. nih.gov |
| Chemosensors | Environmental monitoring (e.g., heavy metal detection) | Core scaffold where sulfur/nitrogen atoms act as binding sites; C5-position allows attachment of signaling units. acs.orgresearchgate.net |
| Luminescent Materials | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes | A core aromatic unit whose fluorescent properties can be tuned by derivatization at the C5-position. researchgate.netscientificarchives.com |
Advanced Structure-Activity Relationship (SAR) Studies for Scaffold Optimization (Methodology Focus)
To fully exploit the potential of the this compound core, particularly in medicinal chemistry, a systematic approach to understanding how structural modifications affect function is essential. Advanced Structure-Activity Relationship (SAR) studies provide a methodological framework for this optimization process. nih.gov
The primary methodology involves several key steps:
Design and Synthesis of a Focused Library: A collection of analogues is created by systematically modifying specific parts of the parent molecule. For this scaffold, variations would include replacing the C5-bromo with other halogens (F, Cl, I) or small functional groups (e.g., CN, CF3), and altering the C2-side chain (e.g., changing the S-methyl to S-ethyl or S-propyl, or oxidizing the sulfur).
Biological or Functional Screening: The entire library of compounds is tested for a specific activity, such as antimicrobial efficacy, anticancer cytotoxicity, or performance in a material device. globalresearchonline.net This generates quantitative data correlating each specific structural change to its functional outcome.
Data Analysis and Model Generation: The results are analyzed to identify key structural features that enhance or diminish activity. For instance, it might be found that electron-withdrawing groups at the C5-position increase potency, while bulky substituents on the side-chain sulfur decrease it.
Quantitative Structure-Activity Relationship (QSAR): Computational modeling is often employed to build a mathematical relationship between the physicochemical properties of the molecules (like hydrophobicity, electronic character, and steric profile) and their biological activity. This predictive model can then guide the design of a second generation of compounds with a higher probability of success, optimizing the research and development process.
Table 4: Illustrative SAR Methodology for Scaffold Optimization
| Scaffold Position | Modification | Rationale | Desired Outcome |
|---|---|---|---|
| C5-Position | Replace -Br with -F, -Cl, -H, -CH3, -CF3 | Probe the effect of electronics and sterics on target interaction. | Identify optimal substituent for potency and selectivity. |
| C2-Side Chain (Sulfur) | Oxidize S to S=O or SO2 | Modulate polarity, solubility, and hydrogen bonding capacity. | Improve pharmacokinetic properties or binding affinity. |
| C2-Side Chain (Methyl) | Replace -CH3 with -C2H5, -C3H7 | Investigate the impact of steric bulk in the binding pocket. | Enhance binding affinity by optimizing fit. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-bromo-2-(methylthiomethyl)thiazole, and how are yields optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromomethyl intermediates (e.g., 2-(bromomethyl)thiazole derivatives) are reacted with methylthiol nucleophiles. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of thiol to bromomethyl precursor) and using polar aprotic solvents like dichloromethane under reflux (8–10 hours). Catalysts such as AlCl₃ may enhance reactivity .
- Yield Improvement : Column chromatography with ethyl acetate/hexanes (1:4) effectively purifies the product, resolving isomeric byproducts. Slow evaporation of solvents at 40°C improves crystallization .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Key Techniques :
- NMR Spectroscopy : and NMR (CDCl₃) identify substituents. For example, methylthio protons resonate at δ 2.5–2.7 ppm, while thiazole ring protons appear at δ 4.6–7.9 ppm .
- HRMS : Confirms molecular mass (e.g., [M+H] at m/z 252.0694) and isotopic patterns for bromine .
- X-ray Crystallography : Resolves regioselectivity in brominated isomers (e.g., 5-bromo vs. 6-bromo derivatives) by analyzing bond angles and planarity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective bromination of thiazole derivatives like this compound?
- Electrophilic Substitution : Bromination favors the 5-position due to electron-donating effects of the methylthio group, which stabilizes the intermediate carbocation. Steric hindrance from the methylthio substituent further directs bromine to the less hindered 5-position .
- Isomer Control : Reaction conditions (e.g., solvent polarity, temperature) influence isomer ratios. For example, dichloromethane at 40°C yields a 3:2 ratio of 5-bromo to 6-bromo isomers, while selective crystallization isolates the 5-bromo form .
Q. How do structural modifications (e.g., substituents on the thiazole ring) impact the biological activity of this compound derivatives?
- SAR Studies :
- Antimicrobial Activity : Electron-withdrawing groups (e.g., halogens at the 4-position) enhance activity against Candida spp. (MIC ≤ 2 μg/mL) by increasing electrophilicity .
- Cytotoxicity : Methylthio groups improve membrane permeability, but bulky aryl substituents (e.g., 4-fluorophenyl) reduce bioavailability due to steric effects .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data for this compound?
- Data Reconciliation :
- Reaction Conditions : Divergent yields (e.g., 54–65% in similar syntheses) arise from variations in catalyst loading (0.5–1.0 eq AlCl₃) or reaction time .
- Biological Assays : Discrepancies in IC₅₀ values may stem from cell line specificity (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. SRB). Standardized protocols and positive controls (e.g., doxorubicin) are critical .
Methodological Challenges
Q. What are the stability concerns for this compound during storage or reaction, and how are they mitigated?
- Degradation Pathways : Susceptible to hydrolysis under acidic conditions (pH < 5) or photodegradation.
- Stabilization : Store in amber vials at −20°C under inert gas (N₂). Avoid prolonged exposure to light or moisture .
Q. How can computational methods (e.g., DFT, molecular dynamics) guide the design of novel derivatives?
- DFT Applications : Predict HOMO/LUMO levels to tailor redox activity. For example, methylthio groups lower HOMO by ~0.3 eV, enhancing oxidative stability .
- Dynamics Simulations : Simulate binding kinetics to targets like HSV-1 thymidine kinase, identifying optimal substituents for improved binding affinity (ΔG < −8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
